N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-4-(2-methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide
Description
N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-4-(2-methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide is a complex organic compound that features multiple functional groups, including pyrazole, oxazole, and sulfonamide
Properties
Molecular Formula |
C21H20N4O4S |
|---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
N-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]-4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonamide |
InChI |
InChI=1S/C21H20N4O4S/c1-15-24-20(14-29-15)16-5-9-19(10-6-16)30(27,28)23-13-21(26)17-3-7-18(8-4-17)25-12-2-11-22-25/h2-12,14,21,23,26H,13H2,1H3 |
InChI Key |
DSSPAXTWQGPZEM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)NCC(C3=CC=C(C=C3)N4C=CC=N4)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-4-(2-methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the core structures, such as the pyrazole and oxazole rings, followed by their functionalization and coupling to form the final compound. Common reagents used in these reactions include acetyl chloride, benzoxyl chloride, and benzyl chloride, often in solvents like dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF) under nitrogen atmosphere .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-4-(2-methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonamide group can be reduced to form an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), and various electrophiles or nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the sulfonamide group would yield an amine.
Scientific Research Applications
N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-4-(2-methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs with potential antibacterial, antifungal, or anticancer activities.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic pathways.
Materials Science: The unique combination of functional groups in this compound can be exploited for the design of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-4-(2-methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors by binding to their active sites, thereby blocking their activity. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-4-(2-methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide include:
Imidazole-containing compounds: These compounds share the heterocyclic structure and have similar biological activities.
Thiazole derivatives: These compounds also feature a heterocyclic ring and are known for their diverse biological activities.
Indole derivatives: These compounds have a similar aromatic structure and are used in various medicinal applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
